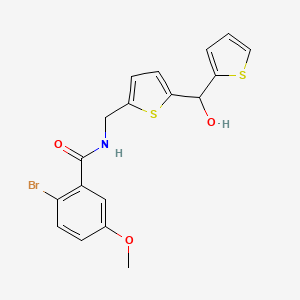

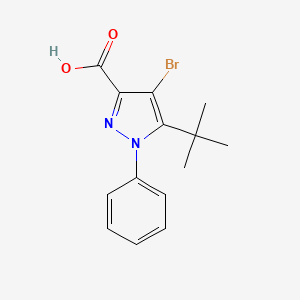

![molecular formula C12H20N2O B2612597 cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone CAS No. 2034516-14-6](/img/structure/B2612597.png)

cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone” has been reported in the literature. For instance, two compounds, 5-(6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-yl)-1H-indole (A-833834) and 2-(6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-7-(6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-9H-fluoren-9-one (A-752274), were synthesized and labeled with 11 C . Another synthesis process involved the addition of (4-aminophenyl)(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone to a solution of a precursor compound in 2-methylpropan-2-ol .

Molecular Structure Analysis

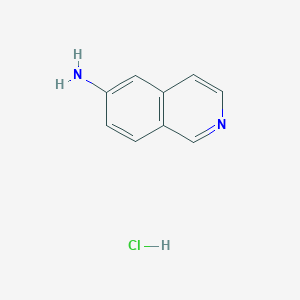

The molecular structure of “cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone” is characterized by a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom . The compound also contains a cyclobutyl group and a ketone functional group.

Applications De Recherche Scientifique

Stereospecific Synthesis

One application involves the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones. This process highlights the compound's utility in obtaining enantiomerically pure pyrrolidines, which are significant in the synthesis of biologically active molecules (Udry et al., 2014).

Substitution Reactions and Crystal Structure

Another application is found in the synthesis and crystal structure analysis of boric acid ester intermediates, which involve substitution reactions leading to compounds with detailed molecular structures confirmed by various spectroscopic methods and crystallographic analyses. These studies contribute to our understanding of the compound's physicochemical properties and potential applications in materials science (Huang et al., 2021).

Novel Synthesis Approaches

Research also delves into novel synthesis methods and properties of derivatives, demonstrating the compound's versatility in organic synthesis. For example, the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives and their unique oxidative properties under certain conditions reveal potential applications in developing new chemical processes and materials (Mitsumoto & Nitta, 2004).

Catalytic Methods and Chemical Reactions

The compound and its derivatives are also explored in catalytic methods and chemical reactions, such as the gold-catalyzed cycloisomerizations of ene-ynamides, leading to the formation of compounds with a methanopyrrolidine subunit. This research underscores the compound's application in catalysis and the synthesis of structurally diverse molecules (Couty et al., 2009).

Biochemical Applications

Finally, the study of the quinoprotein methanol dehydrogenase from Methylobacterium extorquens provides insight into the biochemical applications of related compounds. The research focuses on the enzyme's structure, the role of its prosthetic group (pyrroloquinoline quinone), and the essential calcium ion, highlighting the compound's relevance in biochemistry and enzymology (Ghosh et al., 1995).

Mécanisme D'action

While the specific mechanism of action of “cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone” is not explicitly reported, it is known that similar compounds have high affinity for α7-nicotinic acetylcholine receptors (α7-nAChR) . The binding of a ligand to the receptor facilitates the passage of cations into the cell, altering the polarity of the cell membrane and activating signal transduction pathways .

Orientations Futures

The future directions for research on “cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone” and similar compounds could involve the development of new ligands for α7-nAChR . These compounds could potentially be used in positron emission tomography (PET) to visualize α7-nAChR in the human brain .

Propriétés

IUPAC Name |

cyclobutyl-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-13-5-10-7-14(8-11(10)6-13)12(15)9-3-2-4-9/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSBIGLQRLXSBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CN(CC2C1)C(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

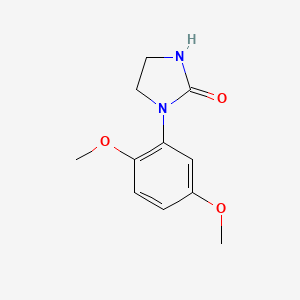

![[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine](/img/structure/B2612519.png)

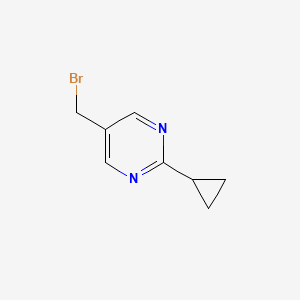

![N-ethyl-5-fluoro-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxybenzenesulfonamide](/img/structure/B2612522.png)

![6-[[4-(4-chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2612523.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2612524.png)

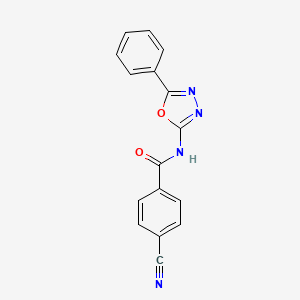

![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2612535.png)